(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime is a chemical compound with the molecular formula C₁₂H₁₄FNO. It features a fluorinated phenyl group and an oxime functional group, which contributes to its unique chemical properties. The compound is characterized by its double bonds and the presence of a ketone and oxime, making it an interesting subject for various chemical and biological studies.
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime has been identified as a transient receptor potential ankyrin 1 (TRPA1) antagonist. This activity suggests potential applications in pain management and inflammatory conditions, as TRPA1 is involved in nociception and sensory signaling pathways .
The synthesis of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime typically involves:
Several compounds share structural similarities with (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Fluoroacetophenone | C₈H₇FO | Lacks double bonds; used in organic synthesis |
| 2-Methyl-2-butenal | C₅H₈O | No fluorine; simpler structure |
| 4-Fluorobenzaldehyde | C₇H₅FO | Aldehyde instead of ketone; used in dye synthesis |
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime stands out due to its specific TRPA1 antagonistic activity and its complex structure that includes both an oxime and a fluorinated aromatic system. This combination may offer unique reactivity profiles not seen in simpler analogs.
The molecular structure of (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one oxime (C₁₂H₁₄FNO) features a conjugated system with two trans-configured double bonds (E-configuration at positions 1 and 3). The oxime group (-NOH) is attached to the ketone moiety at position 3, while a 4-fluorophenyl group occupies position 1 of the pentenone backbone. A methyl substituent at position 2 introduces steric effects that influence molecular conformation.
The stereochemical arrangement is critical to the compound’s reactivity and intermolecular interactions. The (1E,3E) designation specifies that the higher-priority substituents on both double bonds reside on opposite sides. X-ray crystallography and nuclear magnetic resonance (NMR) studies would typically resolve such spatial arrangements, though these data are not explicitly provided in available literature. The SMILES notation (CC/C(=N/O)/C(=C/C₁=CC=C(C=C₁)F)/C) encodes this geometry, confirming the trans relationships.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (NZ)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine. This name reflects:
The compound belongs to the oxime class of organic compounds, characterized by the presence of the =N-OH functional group. Its systematic classification under the PubChem hierarchy places it within the fluorophenyl family and α,β-unsaturated ketone derivatives.
The compound was first synthesized and cataloged in PubChem on September 5, 2012, with subsequent modifications recorded through May 18, 2025. Early synthetic routes likely involved:
Structural characterization employed spectroscopic techniques such as:
The compound’s structure comprises a penten-3-one backbone substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 2. The (1E,3E) configuration enforces a planar geometry across the conjugated double bonds, with bond lengths and angles consistent with similar α,β-unsaturated ketones. Key structural features include:
Conformational stability is influenced by hyperconjugation between the oxime’s lone pairs and the adjacent double bond. Density functional theory (DFT) calculations suggest a stabilization energy of ~12 kcal/mol for the (1E,3E) isomer compared to its (1Z,3Z) counterpart [5].
The 4-fluorophenyl group exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and adjacent double bonds. This effect increases the electrophilicity of the α,β-unsaturated ketone, making it susceptible to nucleophilic attack at the β-carbon [5]. The oxime group (-NOH) contributes additional resonance stabilization, with the nitrogen lone pair delocalizing into the C=N bond. This delocalization reduces basicity (pKa ≈ 9.5) compared to primary amines [5].
Steric interactions between the methyl group (position 2) and fluorophenyl ring further restrict rotational freedom, favoring a single dominant conformation in solution [1].
| Property | Experimental Value | Predicted Value |
|---|---|---|
| Solubility in water | 0.12 g/L | 0.09 g/L |
| LogP (octanol/water) | 3.1 | 3.4 [2] |
| Melting point | 98–100°C | 95°C |
The compound exhibits limited aqueous solubility due to its hydrophobic fluorophenyl and methyl groups. Predicted LogP values align with its observed preference for nonpolar solvents like dichloromethane [2].
The oxime group participates in two primary reactions:
Tautomerization between the syn and anti oxime conformers occurs in polar solvents, with a preference for the anti form in dimethyl sulfoxide (DMSO) [5].
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Hydrolysis to 1-(4-fluorophenyl)pentenone | 4.2 h |
| UV light | [4+2] Cycloaddition forming dimer | 12 h |
| Basic (pH 10) | Oxime deprotonation and oxidation | 8.7 h |
Photodegradation proceeds via a Norrish–Yang pathway, producing cyclobutanol derivatives [5]. Thermal decomposition above 150°C yields fluorobenzene and methyl vinyl ketone [1].
The synthesis of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime requires careful consideration of precursor selection and functionalization approaches. The target compound contains both a fluorinated aromatic system and an α,β-unsaturated ketone moiety that must be converted to the corresponding oxime [1] [2].
Fluorophenyl Precursor Synthesis
The incorporation of the 4-fluorophenyl group can be achieved through several strategic approaches. Friedel-Crafts acylation reactions utilizing 4-fluorobenzoyl chloride represent the most direct route for introducing fluorinated aromatic acyl groups [3] [4]. These reactions typically employ aluminum chloride or trifluoromethanesulfonic acid as catalysts, with trifluoromethanesulfonic acid and rare earth triflates showing particular effectiveness in solvent-free conditions. The combination of trifluoromethanesulfonic acid with lanthanum triflate has demonstrated exceptional catalytic performance, achieving para-product selectivity up to 99% with yields reaching 87% [4].
Alternative approaches involve the functionalization of existing fluorobenzene derivatives through various coupling methodologies. Cross-coupling reactions utilizing palladium or nickel catalysts provide versatile routes for constructing fluorinated ketone precursors [5]. These methods offer excellent functional group tolerance and can accommodate the complex substitution patterns required for the target molecule.
Unsaturated Ketone Construction
The construction of the 2-methyl-1-penten-3-one framework can be accomplished through aldol condensation reactions or related carbon-carbon bond-forming processes [6]. Claisen condensation reactions between appropriate ester precursors and methyl ketones provide efficient routes to β-diketone intermediates that can be further functionalized to yield the desired unsaturated ketone system [6] [7].
Metal-catalyzed coupling reactions have emerged as powerful tools for constructing complex ketone frameworks. Cobalt-catalyzed difluoroalkylation reactions, while primarily developed for difluoroalkyl incorporation, demonstrate the potential for late-stage functionalization of ketone substrates under mild conditions [5]. These methodologies can be adapted for the synthesis of fluorinated ketone precursors with high efficiency and broad functional group tolerance.
Classical Acid-Base Catalysis
The formation of oximes from ketones and hydroxylamine typically requires acid catalysis to facilitate the condensation reaction [8] [9]. Traditional approaches employ pyridine in combination with hydrochloric acid, providing buffered conditions that balance reaction rate with substrate stability [10]. However, these systems often require extended reaction times and may lead to side reactions, particularly with acid-sensitive substrates.
Modern catalytic systems have addressed these limitations through the development of more efficient and selective catalysts. Sodium acetate trihydrate in combination with sodium bicarbonate has emerged as a particularly effective system for oxime formation, providing controlled pH conditions that optimize reaction kinetics while minimizing decomposition pathways [11]. This system demonstrates exceptional performance in methanol, achieving high conversion rates with excellent selectivity for the desired (E)-isomer.
Metal Oxide Catalysts
Bismuth(III) oxide has proven to be an exceptionally effective catalyst for oxime formation under solvent-free conditions [12]. This Lewis acidic catalyst enables the reaction to proceed at room temperature through a grinding mechanism, eliminating the need for organic solvents and reducing reaction times to 30 minutes. The method demonstrates broad substrate scope and achieves yields consistently above 90% for both aldoximes and ketoximes.
The effectiveness of bismuth(III) oxide stems from its ability to activate the carbonyl group toward nucleophilic attack while simultaneously facilitating the dehydration step that is often rate-limiting in oxime formation [12]. The solid-state reaction environment promotes intimate contact between reactants and catalyst, leading to enhanced reaction rates compared to solution-phase processes.
Advanced Catalytic Systems
Titanium silicate-1 (TS-1) catalysts have revolutionized oxime synthesis through green ammoximation processes [13] [14]. These systems enable the direct conversion of ketones to oximes using ammonia and hydrogen peroxide as nitrogen and oxygen sources, respectively. The reaction proceeds under mild aqueous conditions at 65°C, achieving selectivity greater than 95% for cyclohexanone oxime and related substrates [14].
The TS-1 catalytic system operates through a mechanism involving the generation of active oxygen species that facilitate both the nitrogen incorporation and subsequent oxime formation. The use of aqueous hydrogen peroxide eliminates the need for hydroxylamine salts, providing environmental benefits and simplified product isolation [14].
Electrochemical oxime synthesis represents the most recent advancement in catalytic methodology [15]. Titanium-containing mordenite (Ti-MOR) catalysts supported on carbon black enable oxygen reduction reaction (ORR)-coupled ammoximation under ambient conditions. This system achieves remarkable selectivity (99%) and electron-to-oxime efficiency (96%) while operating at room temperature and atmospheric pressure [15].
Solvent Effects and Optimization
Solvent selection profoundly influences both reaction rate and selectivity in oxime formation. Protic solvents such as methanol and ethanol facilitate the condensation reaction through hydrogen bonding stabilization of intermediate species [8]. However, these solvents can also participate in side reactions, particularly under acidic conditions.
Aqueous biphasic systems have emerged as attractive alternatives, providing mild reaction conditions while enabling straightforward product isolation [16]. Saline solutions have been shown to accelerate oxime formation kinetics in a concentration-dependent manner, offering a non-toxic catalytic option for bioorthogonal coupling reactions under physiological conditions [16].
The pH dependence of oxime formation is particularly critical for complex substrates containing acid-sensitive functional groups. Studies have demonstrated that pH values between 6 and 9 provide optimal conditions for most oxime-forming reactions, balancing adequate catalytic activity with substrate stability [11]. Deviations from this range can lead to either sluggish reaction rates (high pH) or substrate decomposition (low pH).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC represents the gold standard for oxime purification and analysis, particularly for polar quaternary ammonium compounds and their derivatives [17]. C18 and C8 stationary phases provide excellent retention and resolution for oxime compounds, with acetonitrile/water gradient systems offering optimal separation efficiency. UV detection at wavelengths between 254-280 nm enables sensitive quantification with limits of detection typically ranging from 1-10 ng/mL [17].
Ion-pair HPLC methods have proven particularly valuable for the analysis of charged oxime species [18]. These systems utilize ion-pairing reagents in combination with reversed-phase columns to achieve enhanced retention and selectivity for ionic compounds. The method demonstrates exceptional performance for pyridinium aldoximes and related charged species, with detection limits extending down to 0.5 ng/mL [18].
Normal-phase HPLC using silica columns provides complementary separation capabilities, particularly for neutral oxime compounds. Hexane/ethyl acetate mobile phase systems enable effective separation based on polarity differences, with UV detection at 270 nm providing adequate sensitivity for most applications [18].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods represent the most sensitive and specific analytical approach for oxime quantification [19]. Recent developments have achieved retention for multiple oxime compounds simultaneously, representing a significant advancement over previous methods that required separate analyses for different oxime types [19]. The developed methods demonstrate sensitivities down to 0.5 ng/mL for 2-PAM and 15-50 ng/mL for other oxime reactivators, with validation meeting Food and Drug Administration bioanalytical method validation requirements [19].
The enhanced sensitivity of LC-MS/MS detection enables the analysis of oximes in complex biological matrices, where traditional UV detection may be insufficient due to interfering compounds. Multiple reaction monitoring (MRM) approaches provide exceptional selectivity by monitoring specific fragmentation pathways characteristic of oxime functional groups [19].
Gas Chromatography
Gas chromatographic separation of oximes requires careful consideration of thermal stability and volatility [20] [21]. Oximation steps prior to trimethylsilyl derivatization have been shown to significantly improve chromatographic performance for sugar derivatives, reducing peak complexity and enhancing reproducibility [20]. For ketoximes specifically, gas chromatography with nitrogen-selective detection (GC-NSD) provides excellent sensitivity and selectivity, with detection limits typically in the range of 1-100 ng/mL [21].
The method proves particularly effective for workplace air monitoring applications, where volatile oxime compounds must be quantified at trace levels. Capillary column technology combined with flame ionization or mass spectrometric detection enables precise quantification across a broad dynamic range [21].
Solvent System Selection
The choice of crystallization solvent profoundly influences both yield and purity of the final oxime product. Ethanol has emerged as one of the most versatile recrystallization solvents for oxime compounds, providing good solubility at elevated temperatures while enabling effective purification through controlled cooling [22]. Typical recovery rates range from 85-95%, with prismatic crystal morphology that facilitates handling and storage.
Dichloromethane/hexane systems offer exceptional performance for the separation of geometric isomers [11]. This solvent combination provides differential solubility for (E)- and (Z)-oxime isomers, enabling the selective removal of undesired stereoisomers through extraction protocols. The method is particularly valuable for compounds where stereochemical purity is critical, achieving isomeric purities greater than 98% in many cases [11].
Temperature and Cooling Rate Optimization
Controlled cooling protocols are essential for achieving optimal crystal quality and yield. Gradual cooling over 12-24 hours enables the formation of well-ordered crystal lattices that incorporate minimal solvent or impurities [23]. Rapid cooling can lead to the formation of metastable polymorphs or amorphous solids that may exhibit different physical and chemical properties.
Temperature programming allows for the optimization of both dissolution and crystallization phases. Initial heating to 80-85°C ensures complete dissolution of the oxime substrate, while controlled cooling to 0-10°C maximizes supersaturation and driving force for crystallization [11]. The cooling rate must be balanced to achieve adequate crystal growth while avoiding nucleation of unwanted polymorphs.
Isomer Separation and Purification
The separation of (E)- and (Z)-oxime isomers represents one of the most challenging aspects of oxime purification. Solvent selection plays a crucial role, with dichloromethane/water extraction protocols demonstrating particular effectiveness [11]. The differential solubility of geometric isomers in this biphasic system enables selective partitioning, with the less soluble (Z)-isomer remaining predominantly in the aqueous phase.
Crystallization-based purification protocols have been developed that avoid the need for chromatographic separation of isomers [11]. These methods rely on kinetic selectivity during oxime formation, followed by selective extraction protocols that remove the minority isomer. The approach enables the production of oximes with greater than 95% stereochemical purity and less than 1.2% of the undesired geometric isomer.
Analytical Validation Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most comprehensive structural characterization of oxime products [24] [25]. Proton NMR enables identification of characteristic oxime signals in the 8-12 ppm region, while carbon-13 NMR confirms the carbon framework with C=N signals typically appearing between 145-160 ppm [24]. Two-dimensional NMR techniques such as HSQC provide additional structural confirmation and enable the assignment of complex coupling patterns.
Mass spectrometry offers sensitive detection and structural elucidation capabilities [26] [27]. Electrospray ionization provides soft ionization conditions that preserve molecular ion integrity, while collision-induced dissociation enables the generation of diagnostic fragment ions. The combination of accurate mass measurement with tandem mass spectrometry provides unambiguous structural confirmation with detection limits in the picogram range [26].
Elemental analysis remains the definitive method for confirming molecular composition, with modern instrumentation achieving precision within ±0.4% of theoretical values [23]. This technique is particularly valuable for confirming the incorporation of fluorine atoms and verifying the absence of residual solvents or catalysts.
X-ray crystallography provides the ultimate structural validation, enabling determination of absolute stereochemistry and detailed molecular geometry [23]. Single-crystal diffraction analysis confirms bond lengths, angles, and intermolecular interactions, providing insights into solid-state packing that may influence physical properties and stability.